molecular formula C15H24O6 B8742888 DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE CAS No. 71348-43-1

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE

Cat. No.: B8742888
CAS No.: 71348-43-1
M. Wt: 300.35 g/mol
InChI Key: XNASOZGGRNSFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between two cyclic ethers and a diethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Properties

CAS No.

71348-43-1

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

diethyl 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C15H24O6/c1-3-18-12(16)14(13(17)19-4-2)10-20-15(21-11-14)8-6-5-7-9-15/h3-11H2,1-2H3

InChI Key

XNASOZGGRNSFGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC2(CCCCC2)OC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE typically involves the reaction of diethyl malonate with a suitable spiro compound precursor under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid: This compound is similar but lacks the diethyl ester groups.

    3,9-Diazaspiro(5.5)undecane derivatives: These compounds have a similar spiro structure but contain nitrogen atoms in the ring.

Uniqueness

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE is unique due to its specific ester functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

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